N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide
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Overview
Description
N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, particularly their antimicrobial properties. The structure of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide includes a nitrofuran moiety, which is crucial for its biological activity, and a thiazole ring, which enhances its stability and reactivity .
Preparation Methods
The synthesis of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, followed by the formation of the thiazole ring through a cyclization reaction. The final step involves the acetylation of the hydrazide group .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which may have different biological activities.
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and various reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial properties make it a valuable tool in studying bacterial resistance and developing new antibiotics.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of bacterial infections.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide involves the reduction of the nitrofuran moiety by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, including DNA, RNA, and proteins, disrupting essential biological processes and leading to bacterial cell death .
Comparison with Similar Compounds
N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide is unique due to its combination of a nitrofuran and a thiazole ring, which enhances its stability and reactivity. Similar compounds include:
Nitrofurantoin: Used primarily for urinary tract infections, it also contains a nitrofuran moiety but lacks the thiazole ring.
Nitrofurazone: Used for topical infections, it shares the nitrofuran structure but has different substituents.
Furazolidone: Used for bacterial diarrhea, it also contains a nitrofuran ring but has a different mechanism of action
Properties
CAS No. |
91091-92-8 |
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Molecular Formula |
C11H10N4O5S |
Molecular Weight |
310.29 g/mol |
IUPAC Name |
N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide |
InChI |
InChI=1S/C11H10N4O5S/c1-6(16)13-14(7(2)17)11-12-8(5-21-11)9-3-4-10(20-9)15(18)19/h3-5H,1-2H3,(H,13,16) |
InChI Key |
MJTLUKPTNPNNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN(C1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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